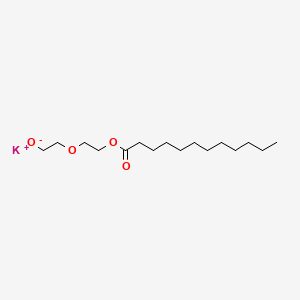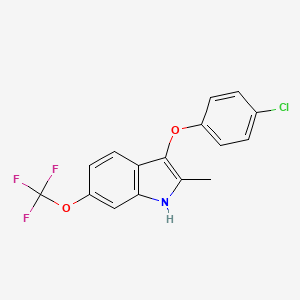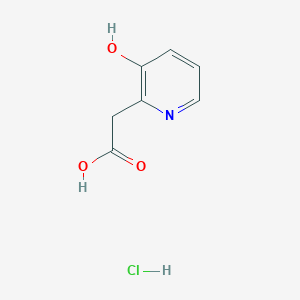
Chromium(3+);1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);1,3-diphenylpropane-1,3-dione is a complex organic compound that features a chromium ion in the +3 oxidation state coordinated to a 1,3-diphenylpropane-1,3-dione ligand
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The 1,3-diphenylpropane-1,3-dione ligand can be synthesized through the condensation of benzil with acetone in the presence of a base such as sodium hydroxide.
Complex Formation: The chromium(3+) ion can be introduced to the ligand through a reaction involving chromium(III) chloride and the ligand in an appropriate solvent, such as methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Chromium(3+) can be oxidized to Chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(VI) compounds can be reduced back to Chromium(III) using reducing agents like sodium thiosulfate.
Substitution: The ligand can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium thiosulfate, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Chromium(VI) compounds, such as Chromium(VI) oxide.
Reduction: Chromium(III) complexes.
Substitution: Substituted 1,3-diphenylpropane-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Chromium(3+);1,3-diphenylpropane-1,3-dione is used as a catalyst in organic synthesis, particularly in oxidation reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species. Industry: It is used in the production of dyes and pigments, as well as in the manufacturing of certain polymers.
Wirkmechanismus
The compound exerts its effects through the generation of reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can damage cellular components, leading to cell death. The molecular targets include enzymes and other proteins involved in cellular respiration and metabolism.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+);1,2-diphenylpropane-1,2-dione
Chromium(3+);1,4-diphenylbutane-1,4-dione
Chromium(3+);1,3-diphenylpropane-1,3-diol
Uniqueness: Chromium(3+);1,3-diphenylpropane-1,3-dione is unique due to its specific ligand structure, which influences its reactivity and potential applications. The presence of the diphenyl groups provides additional stability and electronic effects that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
21679-35-6 |
|---|---|
Molekularformel |
C45H33CrO6 |
Molekulargewicht |
721.7 g/mol |
IUPAC-Name |
chromium(3+);1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
InChI-Schlüssel |
LSOSTVPGLLIXMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)




![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)



![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

